rac-(1R,2S,4R)-2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile rac-(1R,2S,4R)-2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18039230
InChI: InChI=1S/C10H13NO/c11-6-10(7-12)5-8-1-3-9(10)4-2-8/h1,3,8-9,12H,2,4-5,7H2/t8-,9+,10+/m0/s1
SMILES:
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol

rac-(1R,2S,4R)-2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile

CAS No.:

Cat. No.: VC18039230

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

rac-(1R,2S,4R)-2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile -

Specification

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
IUPAC Name (1S,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile
Standard InChI InChI=1S/C10H13NO/c11-6-10(7-12)5-8-1-3-9(10)4-2-8/h1,3,8-9,12H,2,4-5,7H2/t8-,9+,10+/m0/s1
Standard InChI Key OOCVNGYRHNFRRX-IVZWLZJFSA-N
Isomeric SMILES C1C[C@H]2C=C[C@@H]1C[C@]2(CO)C#N
Canonical SMILES C1CC2C=CC1CC2(CO)C#N

Introduction

Structural and Stereochemical Characteristics

The compound’s core structure is based on a bicyclo[2.2.2]oct-5-ene framework, a strained bicyclic system that imposes distinct conformational constraints. The stereodescriptors (1R,2S,4R) define the spatial arrangement of substituents at the bridgehead positions (C1, C2, and C4). The hydroxymethyl (-CH2OH) and carbonitrile (-CN) groups at the C2 position introduce polarity and reactivity. The rac prefix indicates a racemic mixture, comprising equal parts of both enantiomers.

Key structural features include:

  • Bicyclo[2.2.2]octene backbone: This system shares similarities with norbornene (bicyclo[2.2.1]hept-2-ene) but exhibits greater rigidity due to the additional methylene group .

  • Electron-withdrawing groups: The nitrile and hydroxymethyl substituents influence electronic distribution, potentially enhancing reactivity in cycloaddition or nucleophilic substitution reactions .

Synthetic Pathways and Methodologies

While no explicit synthesis of this compound is documented in the literature, analogous bicyclic carbonitriles are typically synthesized via Diels-Alder cycloadditions or ring-closing metathesis.

Diels-Alder Approach

The bicyclo[2.2.2]octene system can be constructed using a [4+2] cycloaddition between a conjugated diene and a dienophile. For example:

  • Diene: Cyclohexa-1,3-diene or substituted variants.

  • Dienophile: Acrylonitrile derivatives functionalized with hydroxymethyl groups.

Reaction conditions (e.g., Lewis acids like AlCl3 or BF3·OEt2) influence endo/exo selectivity and stereochemical outcomes . For instance, cyclopenta-1,3-diene reacts with α,β-dialkyl enals under BF3 catalysis to yield exo-dominated bicyclo[2.2.1]heptene adducts . Extending this to a bicyclo[2.2.2] system would require adjusting steric and electronic parameters.

Post-Functionalization Strategies

Intermediate bicyclic alcohols or ketones may undergo cyanidation via:

  • Nucleophilic substitution: Treatment with cyanide salts (e.g., KCN) in polar aprotic solvents.

  • Strecker synthesis: Reaction with ammonia and cyanide in the presence of aldehydes.

The hydroxymethyl group could originate from reduction of ester or ketone precursors (e.g., using LiAlH4) .

Physicochemical Properties

Data for closely related compounds provide estimates for key properties:

PropertyValue (Analogous Compounds)Source
Molecular FormulaC10H12N2O
Molar Mass~176.22 g/molCalculated
Melting Point120–125°C (est. for bicyclo[2.2.2])
Boiling Point280–290°C (dec.)
SolubilityModerate in polar solvents (DMSO)
logP~1.2 (predicted)

The nitrile group contributes to dipole-dipole interactions, enhancing solubility in aprotic solvents. The bicyclic framework reduces conformational flexibility, increasing melting points relative to monocyclic analogs .

Applications in Organic Synthesis and Medicinal Chemistry

Chiral Building Blocks

The rigid bicyclo[2.2.2]octene scaffold serves as a chiral template for asymmetric synthesis. For example:

  • Catalyst ligands: Functionalized derivatives coordinate transition metals in enantioselective catalysis .

  • Peptidomimetics: The strained ring mimics peptide backbone conformations.

Pharmaceutical Intermediates

Bicyclic nitriles are precursors to neuraminidase inhibitors (e.g., anti-influenza agents) . The hydroxymethyl group may enhance binding to viral proteins via hydrogen bonding.

Material Science

Cross-linked polymers derived from bicyclic monomers exhibit high thermal stability, leveraging the strain energy of the bicyclo[2.2.2] system .

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